

KRH102140: Application Notes and Protocols for Preclinical Research

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Compound of Interest		
Compound Name:	KRH102140	
Cat. No.:	B608378	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive technical information and detailed experimental protocols for the investigation of **KRH102140**, a potent activator of Prolyl Hydroxylase Domain 2 (PHD2). **KRH102140** serves as a valuable research tool for studying the hypoxia-inducible factor (HIF) signaling pathway and its role in angiogenesis and cellular metabolism.

Product Information



Identifier	Value	
Compound Name	KRH102140	
CAS Number	864769-01-7	
Molecular Formula	C25H24FNO	
Molecular Weight	373.47 g/mol	
IUPAC Name	N-(2-fluorobenzyl)-2-methyl-2-(2- phenylethyl)chromen-6-amine	
Synonyms	KRH-102140, KRH 102140	
Mechanism of Action	Potent activator of PHD2, leading to the suppression of HIF-1α.[1]	
Primary Application	Research into HIF-mediated pathological processes, particularly angiogenesis.	

Supplier and Purchasing Information

KRH102140 is a specialized research chemical and is not widely available from major chemical suppliers. Based on available information, it can be acquired through the following:

- MedKoo Biosciences: Lists KRH102140 (Cat#: 407964) as available via custom synthesis. A
 minimum order quantity of 1 gram is required with an estimated lead time of 2 to 4 months.
 Pricing is dependent on the complexity of the synthesis.
- EvitaChem: Lists **KRH102140** (EVT-272300) for purchase, though stock availability should be confirmed directly with the supplier.

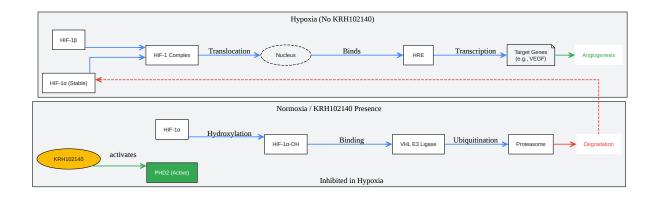
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Biological Activity and Signaling Pathway

KRH102140 is a potent activator of the enzyme prolyl hydroxylase 2 (PHD2). Under normoxic conditions, PHD2 hydroxylates specific proline residues on the alpha subunit of hypoxia-inducible factor 1 (HIF- 1α). This hydroxylation event is a critical signal for the von Hippel-



Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-1 α for proteasomal degradation. By activating PHD2, **KRH102140** enhances the degradation of HIF-1 α , even under hypoxic conditions where HIF-1 α would normally be stabilized. The reduction in HIF-1 α levels leads to a decrease in the transcription of its downstream target genes, many of which are involved in angiogenesis and metabolic adaptation to hypoxia, such as Vascular Endothelial Growth Factor (VEGF).[1][2]



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KRH102140 Signaling Pathway

Quantitative Data Summary

The following tables summarize the quantitative effects of **KRH102140** on various cellular processes as reported in the literature.

Table 1: Effect of **KRH102140** on HIF-1 α Protein Levels in Human Osteosarcoma (HOS) Cells under Hypoxia



Treatment	Concentration (µM)	Duration (h)	HIF-1α Protein Level (% of Hypoxic Control)
KRH102140	2	8	Significantly Reduced
KRH102140	20	8	Significantly Reduced

Data extracted from Western blot analysis in Nepal et al., 2011.

Table 2: Effect of **KRH102140** on mRNA Levels of HIF-1 α Target Genes in HOS Cells under Hypoxia

Gene	KRH102140 Concentration (μΜ)	Duration (h)	Fold Change in mRNA Level (vs. Hypoxic Control)
VEGF	20	8	Decreased
Adrenomedullin	20	8	Decreased
Glut1	20	8	Decreased
Aldolase A	20	8	Decreased
Enolase 1	20	8	Decreased
MCT4	20	8	Decreased

Data extracted from RT-PCR analysis in Nepal et al., 2011.

Table 3: Effect of KRH102140 on in vitro Angiogenesis (HUVEC Tube Formation)

Treatment	Concentration (µM)	Observation
KRH102140	Not specified	Inhibition of tube formation

Data extracted from tube formation assay in Nepal et al., 2011.



Experimental Protocols

The following are detailed protocols for key experiments to assess the activity of KRH102140.

Cell Culture

- Human Osteosarcoma (HOS) Cells:
 - Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.
 - Maintain in a humidified incubator at 37°C with 5% CO2.
- Human Umbilical Vein Endothelial Cells (HUVECs):
 - Culture in Endothelial Cell Growth Medium supplemented with appropriate growth factors,
 10% FBS, 100 U/mL penicillin, and 100 μg/mL streptomycin.
 - Maintain in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

This assay is used to determine the cytotoxicity of **KRH102140**.

Materials:

- KRH102140 stock solution (dissolved in DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Protocol:



- Seed cells (HOS or HUVECs) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of KRH102140 (e.g., 0, 1, 5, 10, 20, 50 μM) for 24 hours (HOS cells) or 48 hours (HUVECs). Include a vehicle control (DMSO).
- Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for HIF-1α Expression

This protocol is for detecting changes in HIF-1 α protein levels.

Materials:

- KRH102140
- Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody: anti-HIF-1α
- Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
- ECL detection reagent



Protocol:

- Plate HOS cells and grow to 70-80% confluency.
- Induce hypoxia (e.g., 1% O2, 5% CO2, 94% N2) and treat with KRH102140 (e.g., 2 μM and 20 μM) for 8 hours.
- Lyse the cells and determine the protein concentration using a BCA assay.
- Separate 30-50 μg of protein per lane on an SDS-PAGE gel.
- Transfer the proteins to a PVDF membrane.
- Block the membrane for 1 hour at room temperature.
- Incubate with the primary anti-HIF-1α antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using an ECL reagent and an imaging system.
- Normalize HIF- 1α band intensity to a loading control (e.g., β -actin).

RT-PCR for Gene Expression Analysis

This protocol is for quantifying the mRNA levels of HIF-1 α target genes.

Materials:

- KRH102140
- RNA extraction kit (e.g., TRIzol)
- cDNA synthesis kit
- qPCR master mix (e.g., SYBR Green)



- Gene-specific primers (for VEGF, Adrenomedullin, Glut1, Aldolase A, Enolase 1, MCT4, and a housekeeping gene like β-actin)
- Real-time PCR system

Protocol:

- Treat HOS cells under hypoxic conditions with **KRH102140** (e.g., 20 μM) for 8 hours.
- Extract total RNA from the cells.
- Synthesize cDNA from the extracted RNA.
- Perform real-time PCR using gene-specific primers.
- Analyze the data using the $\Delta\Delta$ Ct method, normalizing the expression of target genes to the housekeeping gene.

HUVEC Tube Formation Assay

This assay assesses the effect of **KRH102140** on in vitro angiogenesis.

Materials:

- KRH102140
- HUVECs
- Matrigel or other basement membrane extract
- · 96-well plates
- Microscope

Protocol:

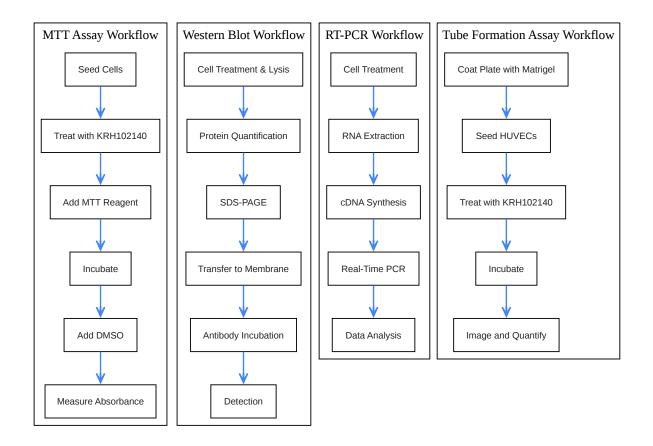
• Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.



- Seed HUVECs onto the Matrigel-coated wells at a density of 1.5 x 10⁴ cells/well.
- Treat the cells with **KRH102140** at the desired concentrations.
- Incubate for 6-18 hours at 37°C.
- Observe and photograph the formation of tube-like structures using a microscope.
- Quantify angiogenesis by measuring parameters such as the number of tubes, tube length, and branching points using image analysis software.

Experimental Workflows





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Key Experimental Workflows

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References



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- 2. Epitranscriptomic regulation of HIF-1: bidirectional regulatory pathways PMC [pmc.ncbi.nlm.nih.gov]
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